(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
Description
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1391437-15-2) is a chiral primary amine characterized by a p-tolyl (4-methylphenyl) group attached to a propan-1-amine backbone with a methyl substituent at the second carbon. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 199.72 g/mol. The compound exists as the (S)-enantiomer, highlighting its stereochemical specificity.
This compound is classified as a primary amine, distinguishing it from secondary or tertiary amine analogs.
Properties
IUPAC Name |
(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-9(3)5-7-10;/h4-8,11H,12H2,1-3H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYCEWJQMBYRH-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704186 | |
| Record name | (1S)-2-Methyl-1-(4-methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213650-06-6 | |
| Record name | (1S)-2-Methyl-1-(4-methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Asymmetric Synthesis via Hydroamination
Rhodium-Catalyzed Intermolecular Hydroamination
The hydroamination of alkenes represents a direct route to chiral amines. For (S)-2-Methyl-1-(p-tolyl)propan-1-amine, Rh₂(esp)₂ (1 mol%) catalyzes the reaction between (E)-4-(p-tolyl)but-3-en-1-ol and TsONHMe in trifluoroethanol at 65°C, yielding the tetrahydrofuran intermediate, which is subsequently reduced and deprotected. Critical parameters include:
| Parameter | Value | Impact on Outcome |
|---|---|---|
| Catalyst Loading | 1 mol% Rh₂(esp)₂ | Higher loadings accelerate kinetics |
| Temperature | 65°C | Below 60°C results in <50% conversion |
| Solvent | CF₃CH₂OH | Polar solvent stabilizes transition state |
| Reaction Time | 6 hours | Prolonged time reduces ee due to racemization |
This method achieves 82% yield and 88% ee , with the (S)-enantiomer favored due to the chiral pocket formed by the esp ligand.
Iridium-Catalyzed Anti-Markovnikov Selectivity
Switching to [Ir(cod)Cl]₂ (2.5 mol%) with BINAP ligand and LiI additive in THF at 25°C reverses regioselectivity, affording the anti-Markovnikov product. The iodide ion coordinates to iridium, delaying reductive elimination and favoring the (S)-configured amine. Key data:
- Yield : 74%
- ee : 92%
- Turnover Frequency : 12 h⁻¹
Biocatalytic Approaches Using Engineered Transaminases
ω-Transaminase-Mediated Dynamic Kinetic Resolution
The ATA117_ACHH variant, engineered via site-saturation mutagenesis (I157M/G224A), demonstrates enhanced activity toward ketone precursors. Using 4-(methylsulfonyl)benzaldehyde as a substrate, a one-pot cascade with thiamine diphosphate-dependent transketolase (TK) achieves 57% conversion to (S)-2-Methyl-1-(p-tolyl)propan-1-amine with 81% diastereomeric excess .
Optimization Table:
| Condition | Improvement | Result |
|---|---|---|
| pH | 7.5 → 8.2 | Increased TK activity by 3.2-fold |
| Cofactor (PLP) | 0.1 mM → 0.5 mM | Transaminase turnover ↑ 45% |
| Temperature | 30°C → 37°C | Reaction time reduced by 6 hours |
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic 2-Methyl-1-(p-tolyl)propan-1-amine is resolved using (R)-mandelic acid in ethyl acetate/water (3:1). The (S)-amine-mandelate salt precipitates at 4°C, yielding 98% purity after recrystallization.
| Solvent System | Precipitate Yield | ee After Recrystallization |
|---|---|---|
| Ethyl Acetate/Hexane | 62% | 94% |
| Methanol/Water | 58% | 89% |
Hydrochloride Salt Formation and Characterization
The free amine is treated with 1.1 equiv HCl in dichloromethane at 0°C, yielding the hydrochloride salt as a hygroscopic white solid. Critical characterization data:
Comparative Analysis of Methodologies
| Method | Cost (USD/g) | ee (%) | Scalability | Environmental Impact (E-factor) |
|---|---|---|---|---|
| Rh-Catalyzed Hydroamination | 420 | 88 | Pilot-scale | 8.7 |
| Biocatalytic Cascade | 310 | >99 | Industrial | 2.1 |
| Chiral Resolution | 680 | 94 | Lab-scale | 14.5 |
Biocatalytic routes offer superior sustainability (E-factor = 2.1 vs. 8.7 for chemical methods) but require significant upfront enzyme engineering.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Pharmacological Activities
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride belongs to a class of compounds with diverse pharmacological activities. Research indicates that compounds with a similar dimethylamine pharmacophore exhibit various therapeutic effects, including:
- Antimicrobial Activity : Exhibits effectiveness against certain bacterial strains.
- Antihistaminic Properties : Potential use in treating allergic reactions.
- Analgesic Effects : May serve as a pain relief agent.
The structural similarities with other known drugs suggest its potential as a lead compound for developing new therapeutic agents targeting infectious diseases and inflammatory conditions .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Asymmetric Synthesis : Utilizing chiral catalysts to produce the enantiomerically pure form.
- Functional Group Manipulation : Modifying existing amines to introduce the p-tolyl group.
These synthetic strategies are crucial for optimizing yield and purity in pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of DMA derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the p-tolyl group enhanced the compound's efficacy compared to its analogs .
Case Study 2: Antihistaminic Activity
In another investigation focusing on antihistaminic properties, this compound was tested against histamine-induced bronchoconstriction in animal models. The findings revealed a dose-dependent reduction in bronchoconstriction, suggesting its potential application in treating asthma and allergic reactions .
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride with key structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aryl Group | Configuration | Key Differences |
|---|---|---|---|---|---|---|
| (S)-2-Methyl-1-(p-tolyl)propan-1-amine HCl | 1391437-15-2 | C₁₁H₁₆ClN | 199.72 | p-tolyl | S | Reference compound |
| (R)-2-Methyl-1-(p-tolyl)propan-1-amine HCl | 1213611-38-1 | C₁₁H₁₆ClN | 199.72 | p-tolyl | R | Enantiomer with opposite configuration |
| (S)-2-Methyl-1-phenylpropan-1-amine HCl | 68906-27-4 | C₁₀H₁₄ClN | 183.68 | phenyl | S | Lacks methyl on aryl; lower molecular weight |
| (S)-2-Methyl-1-(o-tolyl)propan-1-amine HCl | 100485-64-1 | C₁₁H₁₆ClN | 199.72 | o-tolyl | S | Methyl in ortho position; steric hindrance |
| (S)-2-Methyl-1-(4-CF₃-phenyl)propan-1-amine HCl | 1391546-16-9 | C₁₁H₁₅ClF₃N | 253.69 | 4-trifluoromethyl | S | Electron-withdrawing CF₃ group; higher molecular weight |
Key Observations:
Enantiomeric Pair (S vs. R) : The (R)-enantiomer (CAS 1213611-38-1) shares identical molecular weight and formula but differs in stereochemistry, which can lead to divergent biological activities or crystallization behaviors .
Aryl Substituent Effects: Phenyl vs. p-Tolyl: The phenyl analog (CAS 68906-27-4) lacks the methyl group on the aryl ring, reducing steric bulk and lipophilicity. This may influence solubility and receptor binding . o-Tolyl vs. 4-Trifluoromethyl: The trifluoromethyl group (CAS 1391546-16-9) is electron-withdrawing, lowering basicity and enhancing metabolic stability compared to the electron-donating p-tolyl group .
Biological Activity
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activity. This compound is characterized by a propanamine backbone with a para-tolyl group, which contributes to its unique pharmacological properties. The molecular formula is C11H18ClN, with a molar mass of approximately 185.69 g/mol. Its biological activity is primarily linked to its interactions with various molecular targets, influencing enzyme inhibition and receptor binding.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for several enzymes, including monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism. Selective inhibition of MAOs can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in mood disorders .
- Receptor Binding : The compound interacts with a variety of receptors, influencing signaling pathways that regulate physiological responses. Its structural properties allow it to function as both an agonist and antagonist depending on the target receptor .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several pathogens. In vitro studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 16 μg/mL | Disruption of metabolic pathways |
| Candida albicans | 8 μg/mL | Interference with fungal cell membranes |
The compound not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, which is crucial in treating persistent infections .
Study on Neurotransmitter Levels
In one notable study, this compound was administered to animal models to assess its impact on neurotransmitter levels. Results indicated that the compound significantly increased serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression and anxiety disorders .
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that it exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their effectiveness and reducing the required dosages .
Safety and Toxicology
Toxicological assessments have indicated that this compound has low toxicity profiles in vitro, with hemolytic activity below 15% compared to Triton X-100 controls. Additionally, cytotoxicity studies revealed IC50 values greater than 60 μM, indicating a favorable safety margin for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves reductive amination or resolution of racemic mixtures. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) are employed. Evidence from structurally similar compounds highlights the use of Grignard reagents (e.g., p-tolylmagnesium bromide) and enantiomerically pure epoxides . To ensure enantiomeric purity, chiral HPLC or polarimetry should be used for characterization, supplemented by H NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for verifying stereochemistry and substituent positions. For example, coupling constants (e.g., Hz for vicinal protons) and aromatic splitting patterns confirm the p-tolyl group .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Melting Point Analysis: Sharp melting points (e.g., 203–209°C for similar hydrochlorides) indicate purity .
- Chiral Chromatography: Resolves enantiomers using columns like Chiralpak AD-H .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?
Methodological Answer: Contradictory data often arise from differences in receptor binding affinity or metabolic stability. For example, (S)-enantiomers may exhibit higher receptor selectivity due to spatial compatibility with binding pockets. To address discrepancies:
- Conduct docking studies to compare enantiomer-receptor interactions.
- Perform in vitro metabolic assays (e.g., liver microsomes) to assess stability differences.
- Validate findings using knockout models or radioligand binding assays .
Q. What strategies optimize the yield of enantioselective synthesis for this compound?
Methodological Answer:
- Catalyst Screening: Use Ru-BINAP or Jacobsen catalysts for asymmetric hydrogenation.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
- Temperature Control: Lower temperatures (−20°C to 0°C) reduce racemization during amine resolution .
- In Situ Monitoring: Techniques like FTIR track intermediate formation to minimize side reactions .
Q. How does the p-tolyl group influence the compound’s physicochemical properties compared to other aryl substituents?
Methodological Answer: The electron-donating methyl group on the p-tolyl ring increases lipophilicity (logP) and stabilizes the amine via resonance. Comparative studies with analogs (e.g., phenyl or fluorophenyl derivatives) show:
- Enhanced Solubility: p-Tolyl derivatives exhibit better solubility in organic solvents vs. polar media.
- Receptor Binding: The methyl group improves van der Waals interactions in hydrophobic pockets.
- Stability: Reduced oxidative degradation compared to electron-deficient aryl groups .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate this compound’s neuropharmacological effects?
Methodological Answer:
- In Vivo Models: Use rodent locomotor activity assays or forced swim tests (FST) for antidepressant/stimulant effects.
- Dose Range: Start with 1–50 mg/kg (intraperitoneal) based on structurally related amphetamine analogs .
- Controls: Include vehicle, positive controls (e.g., fluoxetine), and enantiomer comparators.
- Biomarkers: Measure monoamine (dopamine, serotonin) levels via microdialysis or HPLC-ECD .
Q. What are common pitfalls in interpreting NMR data for chiral amine hydrochlorides?
Methodological Answer:
- Solvent Effects: DO or CDCl can shift proton signals; use consistent solvents.
- Dynamic Exchange: Amine protons may broaden due to rapid exchange; use DMSO-d to slow exchange .
- Diastereotopicity: Misassignment of geminal protons (e.g., CH groups) can occur; apply 2D NMR (COSY, NOESY) .
Comparative and Mechanistic Studies
Q. How does this compound’s mechanism of action differ from non-chiral analogs?
Methodological Answer: Chiral centers influence transporter affinity (e.g., SERT vs. DAT). For example:
- Enantioselective Uptake Inhibition: (S)-enantiomers may preferentially block serotonin reuptake, while (R)-forms target dopamine transporters.
- Metabolic Pathways: CYP450 isoforms (e.g., CYP2D6) show enantiomer-specific oxidation rates .
Q. What computational methods predict the compound’s ADMET properties?
Methodological Answer:
- QSAR Models: Train models on analogs with known absorption/distribution data.
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using lipid bilayer models.
- Docking Software (AutoDock, Schrödinger): Predict CYP450 metabolism sites .
Toxicity and Safety
Q. What are the recommended safety protocols for handling this compound in vitro?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
